
4-methylpyrrolidine-3-carboxylic Acid
Overview
Description
4-methylpyrrolidine-3-carboxylic acid (4-MPCA) is a cyclic amino acid, which is a derivative of proline. It is an important intermediate in the synthesis of various pharmaceuticals and natural products. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Catalysts for Asymmetric Michael Additions
4-Methylpyrrolidine-3-carboxylic acid derivatives have been used as catalysts in asymmetric chemical reactions. Specifically, they catalyze Michael additions of ketones to nitroalkenes. These compounds, belonging to the L-series of natural amino acids, showcase the potential of novel unnatural organocatalysts (Ruiz-Olalla et al., 2015).
Derivatization Reagents in High-Performance Liquid Chromatography
This compound derivatives, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, have been employed as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Synthesis of Stereoisomers
These compounds have been integral in the asymmetric synthesis of various stereoisomers like 4-aminotetrahydrofuran-3-carboxylic acids. This process involves diastereoselective conjugate addition reactions, showcasing the compounds' utility in producing complex organic molecules (Bunnage et al., 2004).
Enantioselective Synthesis
The compound plays a significant role in the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives, aiding in the creation of enantiomerically enriched compounds, which are important in the development of pharmaceuticals (Yin et al., 2017).
Antimicrobial Agents
Derivatives of this compound have been synthesized and found to have significant antimicrobial activities. The structure and stereochemistry of these compounds are critical in determining their efficacy as antibacterial agents (Di Cesare et al., 1992).
Electronic and Ionic Conductivity
In the field of material science, polymers derived from this compound have been studied for their electronic and ionic conductivities, which have implications for their use in electronic devices (Ren & Pickup, 1992).
NLO Material Research
Research has been conducted on novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid compounds for their potential as nonlinear optical (NLO) materials. These studies involve spectroscopic and density functional theory (DFT) analyses to understand their properties (Devi et al., 2018).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including peroxisome proliferator-activated receptors (ppars) .
Mode of Action
Pyrrolidine derivatives have been known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is reported that the compound has high gi absorption and is considered highly soluble .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-Methylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux. For example, it has been observed to impact the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and thus influencing metabolic pathways. Additionally, it can act as an inhibitor or activator of certain enzymes, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and oxidative stress response. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
properties
IUPAC Name |
4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399559 | |
| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885952-85-2 | |
| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)

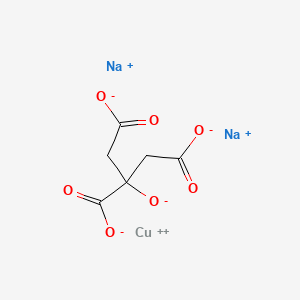
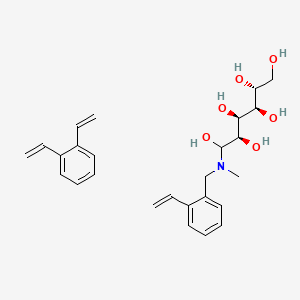
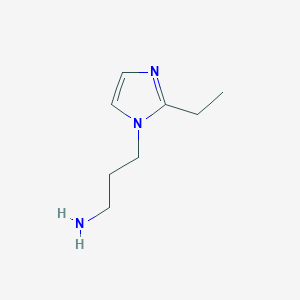

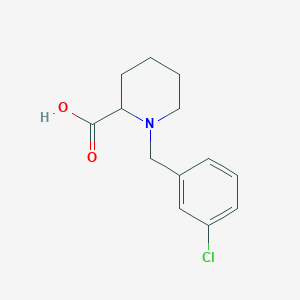
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)

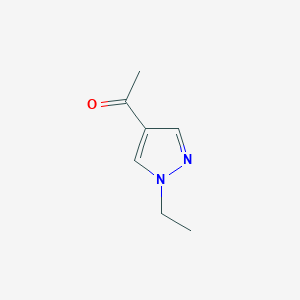
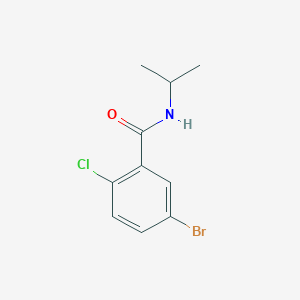
acetic acid](/img/structure/B1598896.png)